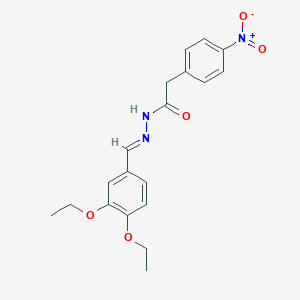![molecular formula C14H15ClN4O B450744 2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is an organic compound that features a chlorophenyl group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 1-ethyl-1H-pyrazole-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzaldehyde and 1-ethyl-1H-pyrazole-4-carbohydrazide.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a pesticide or fungicide.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzaldehyde: A starting material for the synthesis of the compound.
1-ethyl-1H-pyrazole-4-carbohydrazide: Another starting material.
4-chlorophenylhydrazine: A related compound with similar structural features.
Uniqueness
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15ClN4O |
|---|---|
Poids moléculaire |
290.75g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H15ClN4O/c1-2-19-10-12(9-17-19)8-16-18-14(20)7-11-3-5-13(15)6-4-11/h3-6,8-10H,2,7H2,1H3,(H,18,20)/b16-8+ |
Clé InChI |
DSLMXVUSWWZKJA-LZYBPNLTSA-N |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)Cl |
SMILES isomérique |
CCN1C=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CCN1C=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B450662.png)
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
![N-[4-(N-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B450668.png)

![Methyl 4-(3-chlorophenyl)-2-[(2,3-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450672.png)

![methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)




![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450681.png)

